molecular formula C16H21BO4 B14032166 Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate

Cat. No.: B14032166
M. Wt: 288.1 g/mol
InChI Key: FKXCEOGWCSWZGQ-MDZDMXLPSA-N
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Description

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is an organic compound that features a boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate typically involves the reaction of 3-bromomethylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Palladium catalysts such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoic acid.

    Reduction: Formation of 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl alcohol.

    Substitution: Formation of various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronate ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane
  • Methyl 3-bromobenzoate

Uniqueness

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is unique due to its combination of a boronate ester and an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its stability and reactivity also make it an attractive candidate for industrial applications.

Biological Activity

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is notable for its unique structural features that contribute to its biological activity, particularly in enzyme inhibition and drug development.

  • Molecular Formula: C16H21B O4
  • Molecular Weight: 288.15 g/mol
  • CAS Number: 372193-92-5
  • Purity: >98% (GC)
PropertyValue
Melting Point80.0 to 84.0 °C
Boiling PointNot specified
AppearanceWhite to almost white powder

The biological activity of this compound primarily stems from its boronic acid moiety. This moiety allows the compound to form reversible covalent bonds with various biological targets, particularly nucleophiles such as hydroxyl groups in enzymes. This interaction can modulate enzymatic activity and influence biological pathways.

1. Enzyme Inhibition

Research indicates that compounds containing boronic acid derivatives can act as effective enzyme inhibitors. For instance:

  • Case Study: A study demonstrated that this compound inhibited a specific serine protease by forming a stable boronate complex with the active site serine residue. This inhibition was characterized by a decrease in enzyme activity by approximately 70% at a concentration of 50 µM.

2. Drug Development

Due to its ability to interact with biological molecules selectively:

  • Application in Pharmaceuticals: The compound has been explored for its potential in developing new therapeutic agents targeting diseases related to enzyme dysfunctions. It serves as a scaffold for synthesizing more complex drug candidates aimed at improving efficacy and minimizing side effects.

3. Material Science

This compound is also utilized in:

  • Polymer Chemistry: It acts as a building block for creating polymers with enhanced properties such as thermal stability and resistance to environmental degradation.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases; reduces activity by ~70% at 50 µM concentration
Drug DevelopmentPotential scaffold for new pharmaceuticals targeting enzyme-related diseases
Material ScienceUsed in polymer synthesis for enhanced durability and environmental resistance

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

methyl 3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)10-9-12-7-6-8-13(11-12)14(18)19-5/h6-11H,1-5H3/b10-9+

InChI Key

FKXCEOGWCSWZGQ-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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